Introduction: Clarifying the Identity of a Versatile Heterocyclic Building Block
Introduction: Clarifying the Identity of a Versatile Heterocyclic Building Block
An In-depth Technical Guide to Benzo[b]thiophen-2-ylboronic Acid: Structure, Properties, and Applications in Modern Drug Discovery
In the landscape of medicinal chemistry and organic synthesis, precision in molecular architecture is paramount. This guide focuses on the chemical structure, properties, and applications of Benzo[b]thiophen-2-ylboronic acid (CAS No. 98437-23-1). It is important to address a common point of ambiguity in its nomenclature. While the user query specified "2-Benzothiophen-1-ylboronic acid," the overwhelmingly prevalent and synthetically crucial compound in scientific literature is the 2-yl isomer. The systematic IUPAC name is (1-benzothiophen-2-yl)boronic acid, but it is most commonly referred to as Benzo[b]thiophen-2-ylboronic acid.[1][2][3][4] This document will comprehensively detail this vital compound, providing researchers, scientists, and drug development professionals with a foundational understanding of its utility.
The core of this molecule is the benzothiophene scaffold, a heterocyclic motif renowned for its presence in a wide array of pharmacologically active compounds. The introduction of a boronic acid functional group at the 2-position transforms this scaffold into a versatile building block, most notably for palladium-catalyzed cross-coupling reactions.[5] This guide will delve into the practical aspects of its synthesis, reactivity, and its significant role in the development of novel therapeutics, particularly as a potent enzyme inhibitor.
Molecular Structure and Physicochemical Profile
Benzo[b]thiophen-2-ylboronic acid is a stable, white to off-white crystalline solid under standard conditions.[5] Its structure, featuring a planar benzothiophene ring system fused to a boronic acid moiety, imparts specific chemical characteristics that are foundational to its synthetic utility.
Chemical Identifiers and Properties
A summary of the key identifiers and physicochemical properties is provided below for quick reference.
| Property | Value | Reference(s) |
| CAS Number | 98437-23-1 | [2] |
| Molecular Formula | C₈H₇BO₂S | [2][4] |
| Molecular Weight | 178.02 g/mol | [2] |
| IUPAC Name | (1-benzothiophen-2-yl)boronic acid | [2][4] |
| Synonyms | 2-Benzothienylboronic acid, Thianaphthene-2-boronic acid | [1][2] |
| Appearance | White to almost white powder/crystal | [5] |
| Melting Point | 256-260 °C | [6] |
| Solubility | Insoluble in water; Soluble in THF, DMSO | [1][5][7] |
| InChIKey | YNCYPMUJDDXIRH-UHFFFAOYSA-N | [2][6] |
| SMILES | OB(O)C1=CC2=CC=CC=C2S1 | [2][7] |
Structural Diagram
Caption: Chemical structure of Benzo[b]thiophen-2-ylboronic acid.
Spectroscopic Profile
While detailed spectra are best consulted from primary sources, a general overview of expected spectroscopic features is crucial for characterization.
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¹H NMR: The spectrum would show characteristic signals for the aromatic protons on the benzothiophene ring system, typically in the range of 7.0-8.0 ppm. The two hydroxyl protons of the boronic acid group would appear as a broad singlet, which is exchangeable with D₂O.
-
¹³C NMR: Signals corresponding to the eight carbon atoms of the benzothiophene core would be observed. The carbon atom directly bonded to the boron (C2) would have a characteristic chemical shift.[2]
-
IR Spectroscopy: The infrared spectrum would be characterized by a broad O-H stretching band for the boronic acid hydroxyl groups (around 3200-3600 cm⁻¹), aromatic C-H stretching (around 3000-3100 cm⁻¹), and B-O stretching vibrations (around 1300-1400 cm⁻¹).[2]
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (178.02 g/mol ).
Synthesis and Handling
The synthesis of Benzo[b]thiophen-2-ylboronic acid is well-established, typically involving the lithiation of the benzothiophene core followed by quenching with a boron electrophile.
Synthetic Workflow Diagram
Caption: General workflow for the synthesis of Benzo[b]thiophen-2-ylboronic acid.
Detailed Experimental Protocol
The following protocol is a representative synthesis adapted from established literature procedures.[1]
Materials:
-
Benzo[b]thiophene
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (e.g., 1.6 M solution)
-
Trimethyl borate
-
2N Hydrochloric acid (HCl)
-
Ethyl acetate
-
Distilled water
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Reaction Setup: To a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar, add benzo[b]thiophene and dissolve it in anhydrous THF.
-
Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium solution dropwise via syringe while maintaining the temperature. The choice of n-BuLi is critical as it is a strong base capable of selectively deprotonating the C2 position of the benzothiophene ring, which is the most acidic proton due to the inductive effect of the adjacent sulfur atom.
-
Stirring: After the addition is complete, stir the reaction mixture at -78 °C for 1 hour. Then, allow the mixture to gradually warm to room temperature and stir for an additional 12 hours. This ensures the complete formation of the 2-lithiobenzo[b]thiophene intermediate.
-
Borylation: Cool the reaction mixture back down to -78 °C. Slowly add trimethyl borate dropwise. Trimethyl borate acts as the electrophilic source of boron, reacting with the highly nucleophilic organolithium intermediate.
-
Reaction Completion: Allow the mixture to warm to room temperature and stir for 2 hours.
-
Workup and Isolation: Cool the reaction to 0 °C in an ice bath and carefully quench the reaction by adding 2N HCl. This hydrolyzes the borate ester intermediate to the desired boronic acid.
-
Extraction: Transfer the mixture to a separatory funnel, add ethyl acetate and distilled water, and perform an extraction. Collect the organic layer.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting solid is the crude Benzo[b]thiophen-2-ylboronic acid, which can be further purified by filtration or recrystallization.
Safety and Handling:
-
n-Butyllithium is a pyrophoric reagent and must be handled with extreme care under an inert atmosphere.
-
Store Benzo[b]thiophen-2-ylboronic acid in a cool, dry place. It is incompatible with strong oxidizing agents.[7] It may exist in equilibrium with its cyclic anhydride (boroxine), which does not typically affect its reactivity in coupling reactions.
Chemical Reactivity and Synthetic Applications
The synthetic power of Benzo[b]thiophen-2-ylboronic acid stems from the versatility of the boronic acid group, primarily its role in the Suzuki-Miyaura cross-coupling reaction.
The Suzuki-Miyaura Cross-Coupling Reaction
This palladium-catalyzed reaction is one of the most powerful methods for forming carbon-carbon bonds, allowing for the coupling of the benzothiophene moiety with various aryl, heteroaryl, or vinyl halides and triflates.
Catalytic Cycle: The reaction proceeds through a well-established catalytic cycle.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide), forming a Pd(II) intermediate.
-
Transmetalation: The boronic acid is activated by a base (e.g., Na₂CO₃, K₂CO₃) to form a more nucleophilic boronate species. This species then transfers the benzothiophene group to the palladium center, displacing the halide. The choice of base is crucial to facilitate this step without causing decomposition of the starting materials.[8][9]
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the new C-C bond of the final product and regenerating the Pd(0) catalyst.[8][10]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Applications in Drug Discovery and Development
The benzothiophene core is a privileged scaffold in medicinal chemistry, and the ability to easily functionalize it via its boronic acid derivative has made Benzo[b]thiophen-2-ylboronic acid a valuable intermediate.[5] Its applications include the synthesis of inhibitors for phosphodiesterase 4 (PDE4) and 11β-hydroxysteroid dehydrogenase 1 (CYP11B1).[1][7] However, its most prominent role is as a direct therapeutic agent and a scaffold for potent enzyme inhibitors.
Broad-Spectrum β-Lactamase Inhibition
One of the most significant threats to global health is the rise of antibiotic-resistant bacteria, which often produce β-lactamase enzymes that inactivate β-lactam antibiotics like penicillins and cephalosporins.[11][12] Benzo[b]thiophen-2-ylboronic acid and its derivatives have emerged as potent, broad-spectrum inhibitors of these enzymes.[13][14]
Mechanism of Inhibition: Boronic acids act as transition-state analogs, mimicking the tetrahedral intermediate formed during the hydrolysis of the β-lactam ring by the enzyme.[12]
-
For Serine β-Lactamases (Classes A and C): The boron atom is attacked by the catalytic serine residue in the enzyme's active site, forming a stable, covalent adduct. This effectively traps the enzyme, preventing it from hydrolyzing antibiotics.[12]
-
For Metallo-β-Lactamases (Class B): In these zinc-dependent enzymes, the boronic acid interacts with the catalytic zinc ions and the hydroxide nucleophile in the active site, forming a stable tetrahedral intermediate and inhibiting the enzyme.[14][15]
The ability of benzo[b]thiophene-based boronic acids to inhibit both serine- and metallo-β-lactamases makes them a highly promising scaffold for developing broad-spectrum inhibitors to be used in combination therapies to restore the efficacy of existing antibiotics.[11][14]
Caption: Simplified mechanism of serine β-lactamase inhibition.
Conclusion
Benzo[b]thiophen-2-ylboronic acid is more than just a synthetic intermediate; it is a key enabling tool for modern drug discovery. Its robust synthesis, predictable reactivity in C-C bond formation, and intrinsic biological activity as a broad-spectrum enzyme inhibitor underscore its importance. For researchers in medicinal chemistry and organic synthesis, a thorough understanding of this compound's properties and handling is essential for leveraging its full potential in creating the next generation of therapeutic agents. This guide serves as a comprehensive starting point for those endeavors, grounded in established scientific literature and practical application.
References
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D'Erasmo, M. P., et al. (n.d.). Permeation through the cell membrane of a boron-based β-lactamase inhibitor. PubMed. Retrieved from [Link]
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SciSpace. (2019, March 27). X-ray Crystallography Deciphers the Activity of Broad-Spectrum Boronic Acid beta-Lactamase Inhibitors. Retrieved from [Link]
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CORE. (2014, April 28). Targeting Class A and C Serine β‑Lactamases with a Broad-Spectrum Boronic Acid Derivative. Retrieved from [Link]
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Synthesis and characterization of some novel N-substituted derivatives of 3-(benzo[b]thiophen-2yl)-5-(4. (n.d.). Retrieved from [Link]
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Tondi, D., et al. (2019, October 30). β-Lactamase Inhibitors To Restore the Efficacy of Antibiotics against Superbugs. ACS Publications. Retrieved from [Link]
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Raines Lab. Boronic acid with high oxidative stability and utility in biological contexts. Retrieved from [Link]
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Linciano, P., et al. (2021, April 2). Boronic Acids as Prospective Inhibitors of Metallo-β-Lactamases: Efficient Chemical Reaction in the Enzymatic Active Site Revealed by Molecular Modeling. MDPI. Retrieved from [Link]
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Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
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Matrix Fine Chemicals. (1-BENZOTHIOPHEN-2-YL)BORONIC ACID | CAS 98437-23-1. Retrieved from [Link]
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YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]
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Organic Chemistry Portal. Suzuki Coupling. Retrieved from [Link]
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SYNTHESIS OF BENZO[b]THIOPHENES USING ALKYNES AS PRECURSORS UNDER METAL-FREE CONDITIONS. (n.d.). Retrieved from [Link]
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Dąbrowski, M., et al. (2020, June 6). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. SpringerLink. Retrieved from [Link]
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5 Combination of 1H and 13C NMR Spectroscopy. (n.d.). Retrieved from [Link]
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